

A Comparative Guide to Long-Term CTSC Inhibition: GSK-2793660 and Emerging Alternatives

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Compound of Interest

Compound Name: GSK-2793660

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This guide provides a comprehensive comparison of the long-term effects of the irreversible Cathepsin C (CTSC) inhibitor, **GSK-2793660**, with emerging reversible inhibitors. It is designed to offer an objective analysis supported by available clinical trial data and detailed experimental methodologies to inform future research and development in this therapeutic area.

Introduction to Cathepsin C Inhibition

Cathepsin C (CTSC), a lysosomal cysteine protease, plays a pivotal role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).^{[1][2]} These NSPs are key mediators of inflammation and tissue damage in a variety of diseases. Consequently, inhibiting CTSC is a promising therapeutic strategy for a range of inflammatory conditions. This guide focuses on the long-term effects of **GSK-2793660**, an irreversible CTSC inhibitor, and provides a comparative analysis with the next generation of reversible inhibitors, Brensocatib (formerly AZD7986) and BI 1291583.

Long-Term Effects of Irreversible CTSC Inhibition with GSK-2793660

GSK-2793660 is an oral, potent, and selective irreversible inhibitor of CTSC.[3] A first-in-human Phase I clinical trial (NCT02058407) investigated its safety, pharmacokinetics, and pharmacodynamics in healthy male subjects.[1][2][4]

Efficacy and Pharmacodynamics

The study demonstrated that **GSK-2793660** effectively inhibited whole blood CTSC activity in a dose-dependent manner.[1][2] Once-daily dosing of 12 mg for 21 days resulted in $\geq 90\%$ inhibition of CTSC activity within 3 hours on day 1.[1][2] However, this profound inhibition of the primary target did not translate to a significant long-term reduction in the activity of downstream NSPs. Only modest reductions of approximately 20% were observed for NE, cathepsin G, and proteinase 3.[1][2] Reductions in NE and CTSG activity were observed to be up to 47%, and for PR3 up to 37%, but these effects were inconsistent over time.[1]

Safety and Tolerability

The most significant long-term finding of the repeat-dose study was an unexpected adverse event: palmar-plantar epidermal desquamation. This skin peeling on the palms of the hands and soles of the feet was observed in seven out of ten subjects who received 12 mg of **GSK-2793660** daily for 21 days, typically beginning 7-10 days after the start of dosing.[1][2] This adverse effect was a primary reason for the premature termination of the trial and has been a key consideration in the subsequent development of CTSC inhibitors.[5] No other clinically significant safety concerns were reported.[1][2]

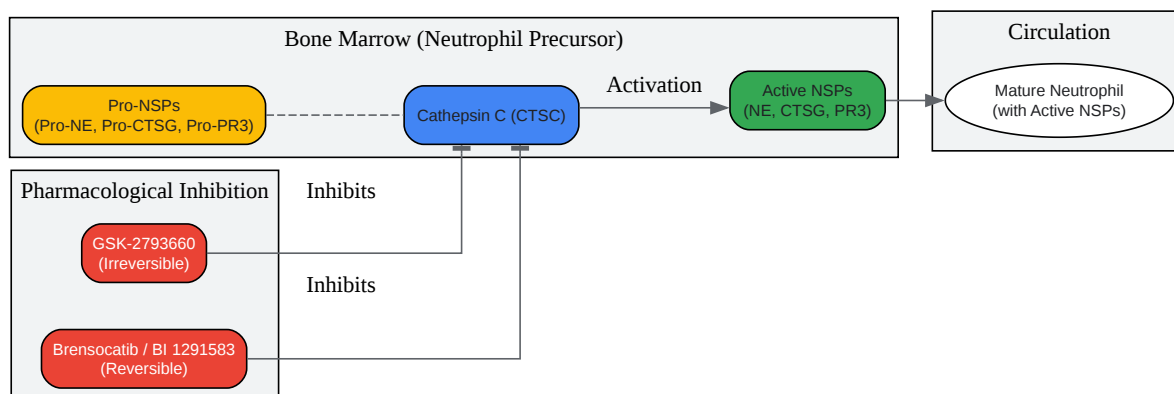
Comparative Analysis with Reversible CTSC Inhibitors

The experience with **GSK-2793660** has informed the development of a new generation of reversible CTSC inhibitors, such as Brensocatib and BI 1291583. These compounds aim to achieve therapeutic efficacy while mitigating the adverse effects observed with irreversible inhibition.

Feature	GSK-2793660	Brensocatib (AZD7986)	BI 1291583
Mechanism of Action	Irreversible CTSC inhibitor[3]	Reversible, selective DPP1 (CTSC) inhibitor[6]	Reversible, selective CatC (CTSC) inhibitor
Development Stage	Phase I (Terminated) [5]	Phase 3[6][7]	Phase 2/3[8]
Reported Efficacy	≥90% CTSC inhibition; modest & inconsistent NSP reduction (20-47%)[1][2]	Prolonged time to first exacerbation and reduced sputum NE in Phase 2. Consistent efficacy in Phase 3 subgroup analyses.[6][9]	Phase 2/3 trials ongoing to evaluate efficacy based on time to first pulmonary exacerbation.[10][8][11][12]
Long-Term Safety Profile	Palmar-plantar epidermal desquamation in 70% of subjects on repeat dosing.[2]	Generally well-tolerated in clinical trials.[13]	Phase 1 studies showed it to be safe and well-tolerated with no major safety issues reported.[14] Ongoing Phase 2/3 trials are assessing long-term safety, including dermatological and periodontal monitoring.[8][11][12]

Signaling Pathway and Experimental Workflow

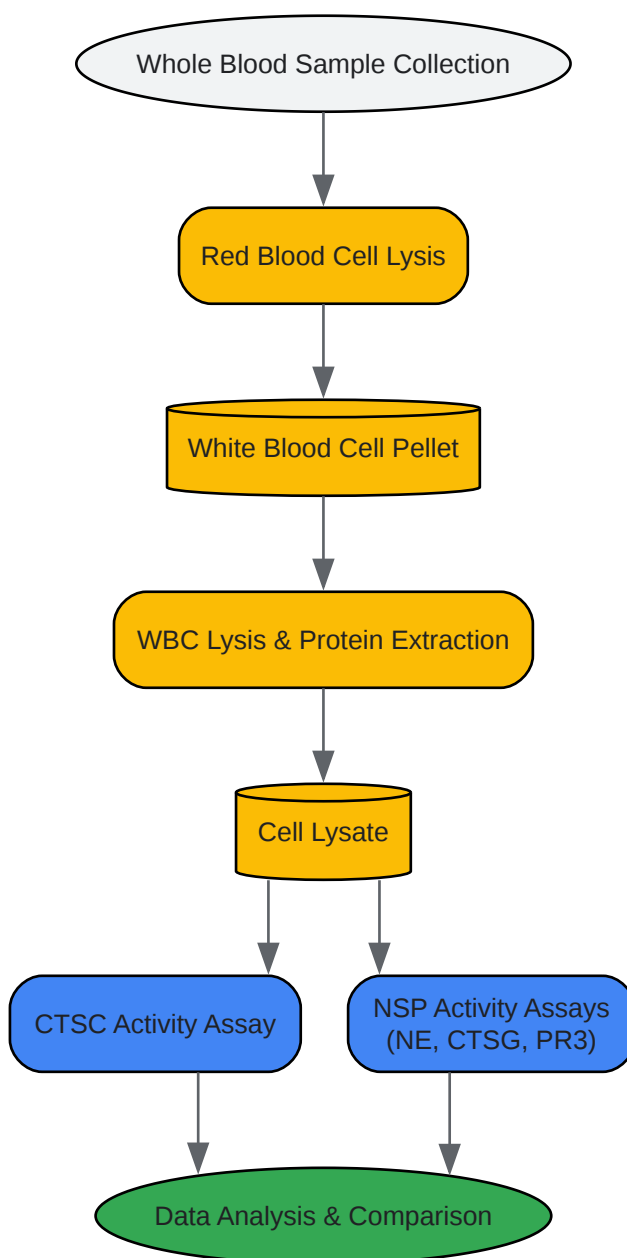
CTSC-Mediated Activation of Neutrophil Serine Proteases



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Caption: CTSC activation of NSPs and points of inhibition.

Generalized Experimental Workflow for Assessing CTSC Inhibitor Efficacy



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Caption: Workflow for measuring CTSC and NSP activity.

Detailed Experimental Protocols

Whole Blood Cathepsin C Activity Assay

This protocol is a generalized procedure based on methods described in the literature for measuring CTSC activity in whole blood lysates.

- **Sample Preparation:** Collect whole blood in EDTA-containing tubes. To prepare a lysate, red blood cells are first lysed using a hypotonic buffer. The remaining white blood cells are then pelleted by centrifugation.
- **Cell Lysis:** The white blood cell pellet is resuspended and lysed in a suitable buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100 or NP-40) to release intracellular contents, including CTSC.[15]
- **Enzymatic Reaction:** The lysate is incubated with a specific CTSC substrate, such as Gly-Phe-p-nitroanilide.[16] Active CTSC in the lysate cleaves the substrate, releasing a chromogenic or fluorogenic product.
- **Detection:** The amount of product released is quantified by measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The activity is proportional to the rate of product formation.

Neutrophil Serine Protease (NE, CTSG, PR3) Activity Assays

These assays are performed on the same whole blood lysates prepared for the CTSC activity assay.

- **Neutrophil Elastase (NE) Activity Assay:**
 - **Principle:** Utilizes a specific fluorogenic substrate for NE, such as (Z-Ala-Ala-Ala-Ala)₂Rh110 or a p-nitroanilide-based substrate.[3][17] Cleavage of the substrate by active NE releases a fluorescent or chromogenic molecule.
 - **Procedure:** The cell lysate is incubated with the NE-specific substrate in an appropriate assay buffer. The increase in fluorescence or absorbance is measured over time using a microplate reader.[18][19]
- **Cathepsin G (CTSG) Activity Assay:**
 - **Principle:** Employs a specific chromogenic substrate that is cleaved by CTSG to release p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm.[20][21][22]

- Procedure: The cell lysate is incubated with the CTSG substrate. The reaction is stopped, and the absorbance is read. The activity is calculated based on a pNA standard curve.[20]
- Proteinase 3 (PR3) Activity Assay:
 - Principle: This assay can be performed using an ELISA-based method to quantify the amount of active PR3.[23] An alternative is a chromogenic or fluorogenic activity assay using a PR3-specific substrate.
 - Procedure (ELISA): A plate is coated with an antibody that captures PR3. The lysate is added, and active PR3 binds to the antibody. A second, detection antibody is then used to quantify the amount of captured PR3.[24][25]

Discussion and Future Directions

The journey of CTSC inhibitors from the irreversible **GSK-2793660** to the reversible compounds Brensocatib and BI 1291583 highlights a critical evolution in drug development. The long-term data from **GSK-2793660**, particularly the on-target but undesirable effect of skin desquamation, has been instrumental in guiding the design of safer alternatives. This skin finding is thought to be related to the role of CTSC in epidermal homeostasis.

The reversible inhibitors, by potentially allowing for a more controlled and less sustained inhibition of CTSC, may offer a wider therapeutic window, achieving sufficient suppression of NSP activation in the bone marrow without causing significant dermatological adverse events. The ongoing Phase 3 trials for Brensocatib and Phase 2/3 trials for BI 1291583 are eagerly awaited to confirm their long-term efficacy and safety profiles in patient populations.

For researchers, the focus remains on understanding the precise balance of CTSC inhibition required for therapeutic benefit. Key areas for future investigation include:

- Biomarker Development: Identifying reliable biomarkers beyond NSP activity to predict clinical response and monitor for adverse effects.
- Dose Optimization: Fine-tuning the dosing regimens of reversible inhibitors to maximize efficacy while minimizing off-target effects.

- Long-Term Safety: Continued surveillance in long-term extension studies to identify any potential unforeseen consequences of chronic CTSC inhibition.

In conclusion, while the irreversible inhibition of CTSC with **GSK-2793660** provided valuable proof-of-concept, its long-term safety profile has paved the way for the development of more refined, reversible inhibitors. These next-generation compounds hold the promise of delivering the therapeutic benefits of CTSC inhibition to patients with a range of inflammatory diseases.

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